
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide) is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups and the oxadiazole ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-oxadiazole-3,4-diylbis(nitroazanide) typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a dinitro compound with a suitable amidoxime in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 1,2,5-oxadiazole-3,4-diylbis(nitroazanide) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro groups can be reduced to amines or hydroxylamines under suitable conditions.
Substitution: The oxadiazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitrate derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,2,5-oxadiazole-3,4-diylbis(nitroazanide) involves its interaction with molecular targets and pathways within biological systems. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxadiazole ring can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-Bi(1,2,4-oxadiazole)-5,5’-diylbis(methylene)dinitrate: A compound with a similar oxadiazole ring structure but different substituents.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another oxadiazole derivative with nitro groups, used in high-energy materials.
Uniqueness
1,2,5-Oxadiazole-3,4-diylbis(nitroazanide) is unique due to its specific arrangement of nitro groups and the oxadiazole ring, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C2N6O5-2 |
|---|---|
Molecular Weight |
188.06 g/mol |
IUPAC Name |
nitro-(4-nitroazanidyl-1,2,5-oxadiazol-3-yl)azanide |
InChI |
InChI=1S/C2N6O5/c9-7(10)3-1-2(4-8(11)12)6-13-5-1/q-2 |
InChI Key |
HYZJDKFXDGYNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1[N-][N+](=O)[O-])[N-][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


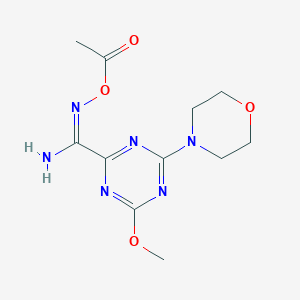
![N-[2-(4-chloro-2-methylphenoxy)-5-(trifluoromethyl)phenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11088710.png)
![6-(3-ethoxy-4-hydroxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11088712.png)
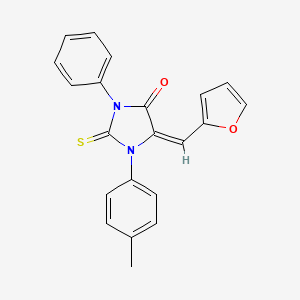
![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11088725.png)
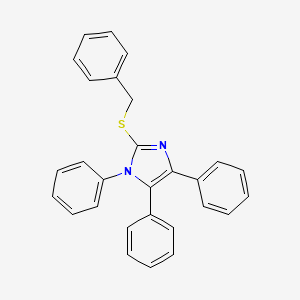
![1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11088735.png)
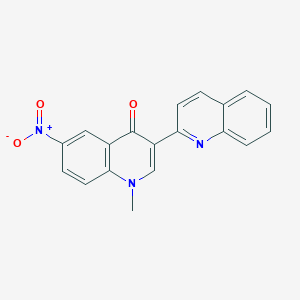
![4-bromo-N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)benzamide](/img/structure/B11088745.png)
![(1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11088751.png)
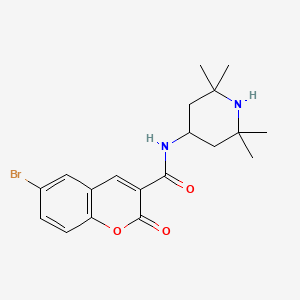
![Acetamide, 2-diethylamino-N-[1-(4-hydroxybenzyl)cyclohexyl]-](/img/structure/B11088761.png)

